molecular formula C9H12BrO2PS B2683258 (4-Bromophenyl)methyl-dimethoxy-sulfanylidene-lambda5-phosphane CAS No. 2470438-15-2

(4-Bromophenyl)methyl-dimethoxy-sulfanylidene-lambda5-phosphane

Cat. No. B2683258
CAS RN: 2470438-15-2
M. Wt: 295.13
InChI Key: CYEYTRLCSPPCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)methyl-dimethoxy-sulfanylidene-lambda5-phosphane, also known as BSM-35P, is a chemical compound that belongs to the family of phosphorus-containing compounds. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Anti-cancer Research

One significant area of application is in anti-cancer research. Phospha sugar analogues, such as 4-bromo-3-methyl-l-phenyl-2-phospholene 1oxide and its derivatives, have shown potential as anti-leukemic agents against human leukemia cell lines, indicating a promising direction for developing new molecular targeting anti-leukemic therapies. The inhibitory effects on leukemia cell proliferation were found to depend on the number of bromine substituents in the heterocyclic structure, suggesting a potential pathway for therapeutic development (Yamashita et al., 2010).

Ligand Formation and Complexation

Research into sulfonamide-derived compounds and their transition metal complexes has provided insight into the synthesis and biological evaluation of new ligands. These studies have revealed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains. This research highlights the potential of such compounds in medicinal chemistry and drug development (Chohan & Shad, 2011).

Organic Synthesis and Catalysis

The study of phosphoranyl-derived iodanes has unveiled novel reagents that combine the synthetic advantages of a phosphonium ylide and an iodonium salt. These compounds have been shown to react with soft nucleophiles, leading to alpha-functionalized phosphonium ylides that can be further converted into alkenes by the Wittig reaction. This research demonstrates the utility of these compounds in synthetic organic chemistry, offering new pathways for the synthesis of complex molecules (Zhdankin et al., 2003).

properties

IUPAC Name

(4-bromophenyl)methyl-dimethoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrO2PS/c1-11-13(14,12-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEYTRLCSPPCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(CC1=CC=C(C=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)methyl-dimethoxy-sulfanylidene-lambda5-phosphane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.